molecular formula C23H23N3O5S B5567418 N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B5567418
M. Wt: 453.5 g/mol
InChI Key: SWRSVGQUNPLKDV-LFVJCYFKSA-N
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Description

N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including methoxyphenyl, hydrazinecarbonyl, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazone: Reacting 2-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide formation: Reacting the hydrazone intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the hydrazone or sulfonamide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N-({N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)BENZENESULFONAMIDE: Lacks the hydrazone functionality.

    N-({N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE: Lacks the 4-methoxyphenyl group.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-30-20-14-12-19(13-15-20)26(32(28,29)21-9-4-3-5-10-21)17-23(27)25-24-16-18-8-6-7-11-22(18)31-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSVGQUNPLKDV-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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